molecular formula C10H18N4O6S2 B1330600 ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid CAS No. 7729-20-6

((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid

Cat. No.: B1330600
CAS No.: 7729-20-6
M. Wt: 354.4 g/mol
InChI Key: KDJVKDYFFTWHBO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cystinyl-bis-glycine is a dipeptide intermediate in the synthesis of oxidized glutathione. It is composed of two cysteinylglycine peptides linked by a disulfide bond. This compound is formed via nonenzymatic oxidation of cysteinylglycine, a glutathione catabolite produced by γ-glutamyl transpeptidase .

Mechanism of Action

The enzyme 2-amino 3-carboxymuconate 6-semialdehyde decarboxylase (ACMSD) diverts 2-amino 3-carboxymuconate semialdehyde from quinolinate production, regulating NAD biosynthesis from the amino acid, directly affecting quinolinate and picolinate formation .

Future Directions

The study of these compounds and their metabolic pathways could provide insights into various biological processes and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cystinyl-bis-glycine can be synthesized through the nonenzymatic oxidation of cysteinylglycine. The reaction involves the formation of a disulfide bond between two cysteinylglycine molecules .

Industrial Production Methods: The use of disulfide synthons, such as Boc-Cys-OPfp, can facilitate the formation of peptide chains in a natural parallel alignment .

Chemical Reactions Analysis

Types of Reactions: Cystinyl-bis-glycine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Cystinyl-bis-glycine is unique due to its formation via nonenzymatic oxidation and its role as an intermediate in the synthesis of oxidized glutathione. Its involvement in glutathione metabolism and the mercapturic acid pathway distinguishes it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid involves the coupling of two amino acids, cysteine and glycine, followed by the addition of a carboxymethyl group and a dithio group. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "Cysteine", "Glycine", "Chloroacetic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Cysteine and glycine are coupled using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS) to form the dipeptide, cysteinylglycine.", "Step 2: The carboxymethyl group is added to the amino group of cysteinylglycine using chloroacetic acid and sodium hydroxide to form N-(carboxymethyl)cysteinylglycine.", "Step 3: The dithio group is added to the cysteine residue using sodium borohydride to reduce the disulfide bond and form N-(carboxymethyl)cysteinylglycine dithioester.", "Step 4: The dithioester is oxidized using hydrogen peroxide to form the final product, ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid." ] }

7729-20-6

Molecular Formula

C10H18N4O6S2

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6-/m0/s1

InChI Key

KDJVKDYFFTWHBO-WDSKDSINSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N

SMILES

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N

7729-20-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Reactant of Route 2
Reactant of Route 2
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Reactant of Route 3
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Reactant of Route 4
Reactant of Route 4
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Reactant of Route 5
Reactant of Route 5
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Reactant of Route 6
Reactant of Route 6
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.